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Bicyclo[2.1.0]pent-1(4)-ene

Cat. No.: B14471070
CAS No.: 66235-52-7
M. Wt: 66.10 g/mol
InChI Key: CKOWDYTWJVQGAS-UHFFFAOYSA-N
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Description

Historical Perspectives on Highly Strained Bridged Alkenes

The study of highly strained bridged alkenes is deeply rooted in the foundational principles of structural organic chemistry. For much of the 20th century, the synthesis of such compounds was considered impossible, a concept codified by Julius Bredt in 1924. oxsci.orgwikipedia.org Bredt's rule, based on his work with camphor (B46023) and its derivatives, originally stated that a double bond could not be placed at the bridgehead of a bicyclic system. total-synthesis.com This was attributed to the severe geometric distortion and resulting instability that would arise from trying to maintain the planar geometry of a double bond within a rigid, non-planar polycyclic framework. oxsci.orgwikipedia.org

However, the mid-20th century saw pioneering chemists begin to challenge this dogma. The quest to synthesize what became known as "anti-Bredt" olefins—molecules that violate Bredt's rule—was initiated by researchers like Prelog and Ruzicka. total-synthesis.com Their work, and subsequent efforts by others, demonstrated that the rule was not absolute. Through trapping experiments, where highly reactive intermediates are intercepted by another molecule before they can decompose, chemists provided clear evidence for the transient existence of small anti-Bredt olefins. total-synthesis.com A notable example is 1-norbornene, a strained bicyclo[2.2.1] system, which could be generated and rapidly captured. total-synthesis.com These early studies were crucial in transforming the perception of bridgehead alkenes from "impossible" to merely "highly reactive and unstable," paving the way for future research into even more strained systems. oxsci.orgtotal-synthesis.com

The Significance of Bicyclo[2.1.0]pent-1(4)-ene in Theoretical and Synthetic Organic Chemistry

This compound, also known as housene-Δ1,4, represents a particularly extreme example of a strained bicyclic alkene. Its significance in theoretical chemistry is substantial, as it pushes the limits of bonding theory. Computational studies are essential for understanding its properties, as the molecule is too reactive for easy isolation and characterization. metu.edu.tr

Detailed computational analyses have been performed to quantify the immense strain within this molecule. These studies provide critical data on its structure and energetics, which are otherwise experimentally inaccessible. The calculated strain energy for this compound is exceptionally high, underscoring its inherent instability and high reactivity.

CompoundComputational MethodCalculated Strain Energy (kcal/mol)
This compound W1BD119.2
G4118.5
CBS-APNO118.9
CBS-QB3118.9
Bicyclo[2.1.0]pent-2-ene (Isomer)W1BD68.3
Cyclopentene (B43876) (Reference)W1BD5.4
This table presents calculated strain energies, demonstrating the significantly higher strain in this compound compared to its structural isomer and a related monocyclic alkene. Data sourced from computational studies. semanticscholar.org

In synthetic chemistry, while this compound itself is not a common synthetic target due to its instability, the study of its formation and reactivity provides valuable knowledge. The development of methods to generate and trap such highly reactive species is a significant achievement. spectroscopyonline.com Recent breakthroughs, for instance, have demonstrated general methods for accessing anti-Bredt olefins in various small bicyclic ring systems, including [3.2.1], [2.2.2], and [2.2.1] configurations, by using fluoride-mediated elimination from silyl (B83357) precursors. total-synthesis.comspectroscopyonline.com These trapped intermediates can then participate in cycloaddition reactions, opening doors to novel molecular architectures that were previously out of reach. spectroscopyonline.comresearchgate.net The extreme reactivity of molecules like this compound makes them potential, albeit challenging, building blocks for constructing complex, three-dimensional molecules. oxsci.org

Fundamental Principles of Ring Strain and Bredt's Rule in Bicyclic Alkenes

The instability of this compound is a direct consequence of ring strain, which arises from deviations from ideal bond angles, bond lengths, and dihedral angles. In bicyclic alkenes, this strain is particularly pronounced. Bredt's rule is a direct manifestation of this strain, specifically angle strain and torsional strain associated with a bridgehead double bond. wikipedia.org

A carbon-carbon double bond is composed of one sigma (σ) bond and one pi (π) bond. The atoms involved in the double bond are sp² hybridized and prefer a planar geometry with bond angles of approximately 120° to maximize the sideways overlap of p-orbitals forming the π-bond. wikipedia.org In a small bridged bicyclic system like Bicyclo[2.1.0]pentane, the ring structure is rigid. Forcing a double bond to a bridgehead position, as in this compound, imposes an unavoidable twist and pyramidalization on the double bond. spectroscopyonline.com This distortion leads to poor alignment and overlap of the p-orbitals, significantly weakening the π-bond and dramatically increasing the molecule's energy and reactivity. wikipedia.org

The stability of a bridgehead alkene is often related to the size of the rings. The parameter 'S', which is the sum of the number of atoms in the bridges connecting the bridgehead carbons, is a useful indicator. Historically, it was postulated that a stable bridgehead alkene requires S ≥ 9. wikipedia.org While compounds with S values as low as 7 have been prepared, this compound has an S value of 3 (a two-atom bridge, a one-atom bridge, and a zero-atom bridge), placing it far into the realm of highly unstable anti-Bredt olefins. The successful generation of any anti-Bredt olefin is a testament to modern synthetic strategies that can control highly reactive intermediates. spectroscopyonline.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6 B14471070 Bicyclo[2.1.0]pent-1(4)-ene CAS No. 66235-52-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66235-52-7

Molecular Formula

C5H6

Molecular Weight

66.10 g/mol

IUPAC Name

bicyclo[2.1.0]pent-1(4)-ene

InChI

InChI=1S/C5H6/c1-2-5-3-4(1)5/h1-3H2

InChI Key

CKOWDYTWJVQGAS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C2

Origin of Product

United States

Synthetic Methodologies for Bicyclo 2.1.0 Pent 1 4 Ene and Analogs

Advanced Strategies for the Construction of the Bicyclo[2.1.0]pent-1(4)-ene Skeleton

The synthesis of the bicyclo[2.1.0]pentane core is a significant challenge in organic chemistry due to its substantial ring strain. researchgate.net Over the years, chemists have developed a variety of sophisticated methods to construct this framework, ranging from leveraging light-induced reactions to the strategic use of metal catalysts.

Photochemical Cycloaddition Approaches to Bicyclo[2.1.0]pentane Derivatives

Photochemical reactions provide a powerful and direct route to the bicyclo[2.1.0]pentane skeleton. A key method is the [2+2] photocycloaddition of cyclopropenes with electron-deficient alkenes. acs.orgsmolecule.com This approach is atom-economical and can be sensitized by triplet-triplet energy transfer. cdnsciencepub.comcdnsciencepub.com For instance, the irradiation of a charge-transfer complex between a cyclopropene (B1174273) and an alkene like dimethyl fumarate (B1241708) or maleic anhydride (B1165640) leads to the formation of bicyclo[2.1.0]pentane derivatives. cdnsciencepub.com More recent advancements utilize visible-light-photosensitized [2+2] cycloadditions, employing blue LED irradiation and a commercially available photocatalyst as a triplet-sensitizer at low temperatures, such as -40 °C. acs.org This method has been shown to be highly regioselective and diastereoselective. acs.org

A classic example involves the photochemical ring-closure of cyclopentadiene (B3395910) to afford bicyclo[2.1.0]pent-2-ene. orgsyn.org This intramolecular process highlights the utility of photochemistry in forming the strained bicyclic system from readily available starting materials.

Intramolecular Cyclization and Ring-Forming Reactions

Intramolecular cyclization strategies offer a precise method for constructing the bicyclo[2.1.0]pentane framework, often with a high degree of stereocontrol. One notable approach involves the lithium bis(trimethylsilyl)amide (LiHMDS)-mediated intramolecular cyclization of trisubstituted cyclopentane (B165970) carboxylates that have a leaving group at the C-4 position. researchgate.netenamine.netnih.gov This method allows for the diastereoselective preparation of both cis- and trans-1,3-disubstituted housane-1-carboxylic acids on a large scale. enamine.netnih.gov

Another powerful technique is the rhodium-catalyzed intramolecular cyclopropanation of δ,ε-unsaturated β,β-difluoro-α-diazo esters, which leads to the formation of bicyclo[2.1.0]pentane ring systems. researchgate.net Similarly, palladium carbene-mediated intramolecular cyclopropanation has been developed as a strategy to access functionalized housanes. acs.org

Sequential Cyclopropenation and Cycloaddition Reactions for Bicyclo[2.1.0]pentane Frameworks

A highly effective and modular two-step process for preparing highly substituted housanes involves the sequential combination of cyclopropenation and cycloaddition reactions. acs.org This strategy begins with the silver- or gold-catalyzed cyclopropenation of alkynes with aryldiazoacetates to generate cyclopropene intermediates. researchgate.netacs.org These cyclopropenes then undergo an intermolecular [2+2] photocycloaddition reaction with electron-deficient alkenes. acs.org The success of this second step often relies on visible-light sensitization. acs.org This sequential approach provides a high degree of control over the substitution pattern of the final bicyclo[2.1.0]pentane product in a stereodefined manner. acs.org One-pot methodologies that combine these steps have also been developed to streamline the synthesis. smolecule.com

Catalyst SystemReactantsIntermediateReaction TypeProductRef
Silver(I) or Gold(I)Alkyne + AryldiazoacetateCyclopropeneCyclopropenationSubstituted Cyclopropene researchgate.netacs.org
Photocatalyst (e.g., Ir(III) complex)Substituted Cyclopropene + Alkene1,4-diradical[2+2] PhotocycloadditionBicyclo[2.1.0]pentane derivative acs.org

Metal-Catalyzed Syntheses of Strained Bicyclic Alkenes and Precursors

Transition metal catalysis plays a pivotal role in the synthesis of bicyclo[2.1.0]pentanes and their precursors, offering efficiency and selectivity. beilstein-journals.org Silver(I) and gold(I) catalysts are effective in the cyclopropenation of alkynes, which is often the initial step in a multi-step synthesis of the housane framework. smolecule.com

Palladium catalysts have also been employed in various capacities. For instance, a palladium-catalyzed intramolecular cyclopropanation of alkenes with unstabilized allylic tosylhydrazones provides an efficient route to the bicyclo[3.1.0]hexane system, a related strained structure. researchgate.net More directly, palladium carbenes have been utilized to synthesize functionalized housanes via intramolecular cyclopropanation, where the choice of ligand is crucial for controlling the reactivity. acs.org

Rhodium catalysts are particularly effective for intramolecular cyclopropanation reactions. For example, several δ,ε-unsaturated β,β-difluoro-α-diazo esters undergo rhodium-catalyzed intramolecular cyclopropanation to form bicyclo[2.1.0]pentane ring systems. researchgate.net

Diastereoselective and Enantioselective Synthesis of this compound Precursors and Derivatives

Achieving stereocontrol in the synthesis of bicyclo[2.1.0]pentane derivatives is a significant objective, enabling access to specific isomers for various applications.

Diastereoselective Synthesis: Several of the aforementioned methods exhibit high diastereoselectivity. The LiHMDS-mediated intramolecular cyclization of substituted cyclopentane carboxylates allows for the preparation of both cis- and trans-1,3-disubstituted housane derivatives in a diastereoselective manner. enamine.netnih.govacs.org Similarly, the sequential cyclopropenation and [2+2] photocycloaddition strategy proceeds with good regio- and diastereocontrol. acs.org

Enantioselective Synthesis: The enantioselective synthesis of bicyclo[2.1.0]pentanes is particularly challenging. smolecule.com A successful strategy involves the use of enantioenriched cyclopropenes as precursors. These chiral cyclopropenes can be generated through asymmetric cyclopropenation reactions, for example, using chiral gold or rhodium catalysts. acs.org When these enantioenriched cyclopropenes are subjected to the subsequent [2+2] photocycloaddition, the reaction proceeds with complete enantioretention, meaning the stereochemical information from the precursor is transferred to the final product without racemization. acs.orgsmolecule.com

Chiral CatalystReactionEnantiomeric Excess (ee) of PrecursorOutcomeRef
Chiral Gold CatalystsCyclopropenation of alkynes88–91% eeFormation of enantioenriched cyclopropenes acs.org
Rhodium Catalysts (e.g., Rh₂(S-DOSP)₄)Cyclopropenation of monosubstituted alkynes92% eeFormation of enantioenriched cyclopropenes acs.org

Advanced Synthetic Challenges and Innovations for Highly Strained Alkenes

The synthesis of highly strained alkenes like this compound is fraught with challenges, primarily stemming from the high ring strain energy. This strain makes the target molecules and their precursors prone to rearrangement and decomposition. cdnsciencepub.comcdnsciencepub.com A significant hurdle has been the lack of modular synthetic approaches that would allow for the easy diversification of the bicyclo[2.1.0]pentane scaffold. researchgate.net

Computational studies have also become an important tool, helping to predict the stability and reactivity of these strained systems and guide synthetic efforts. mdpi.com The continued exploration of new catalytic systems and reaction pathways is essential for overcoming the existing challenges and unlocking the full potential of these unique and reactive molecules in various fields of chemistry.

Reactivity and Mechanistic Investigations of Bicyclo 2.1.0 Pent 1 4 Ene

Cycloaddition Reactions of Bicyclo[2.1.0]pent-1(4)-ene and Related Strained Alkenes

The high degree of strain and unique electronic structure of this compound and its derivatives make them interesting substrates for cycloaddition reactions. The release of ring strain provides a powerful thermodynamic driving force for these transformations. smolecule.com

While this compound itself is highly reactive, synthetic strategies often focus on building the bicyclo[2.1.0]pentane core through cycloaddition reactions. A notable method is the intermolecular [2+2] photocycloaddition of cyclopropenes with electron-deficient alkenes to stereoselectively generate highly functionalized bicyclo[2.1.0]pentanes (housanes). acs.orgresearchgate.net

This reaction is typically performed using blue LED irradiation in the presence of a photocatalyst that acts as a triplet-sensitizer. acs.orgresearchgate.net The proposed mechanism proceeds via several key steps: acs.org

The photocatalyst is excited by blue light and sensitizes the cyclopropene (B1174273) via energy transfer, forming a 1,2-triplet diradical.

This triplet diradical undergoes intermolecular C-C bond formation with the alkene, generating a 1,4-triplet diradical intermediate.

Following intersystem crossing to a 1,4-singlet diradical, the intermediate undergoes intramolecular C-C bond formation.

This final ring closure yields the bicyclo[2.1.0]pentane product. acs.org

The regioselectivity of the reaction is attributed to the formation of the more stable benzylic radical in the 1,4-diradical intermediate. acs.org This [2+2] cycloaddition is highly diastereoselective, and when enantioenriched cyclopropenes are used, the reaction proceeds with enantioretention. acs.orgresearchgate.net Similar photocycloaddition reactions between cyclopropenes and olefins like dimethyl fumarate (B1241708) have also been shown to produce bicyclo[2.1.0]pentane derivatives. cdnsciencepub.com

Beyond [2+2] cycloadditions, the reactivity of strained alkenes like this compound extends to higher-order cycloaddition reactions. These reactions allow for the rapid construction of more complex polycyclic systems. It has been reported that this compound can participate in [5+2] cycloaddition reactions with other alkenes or cyclopropanes, demonstrating its utility in synthetic organic chemistry. smolecule.com The significant strain release associated with the cleavage of the central bond in bicyclo[2.1.0]pentane derivatives is a key factor enabling their participation in such cycloadditions. nih.gov

Metal-Catalyzed Transformations and Domino Reactions

The unique structural and electronic properties of this compound and related strained bicyclic alkenes make them valuable substrates in metal-catalyzed transformations. The high ring strain energy provides a thermodynamic driving force for a variety of reactions, enabling the construction of complex molecular architectures.

Transition-Metal-Catalyzed Domino Reactions of Strained Bicyclic Alkenes

Transition-metal-catalyzed domino reactions, also known as cascade reactions, involving strained bicyclic alkenes have emerged as a powerful tool in organic synthesis for creating highly functionalized ring systems. beilstein-journals.orgnih.govnih.gov These reactions are thermodynamically driven by the release of ring-strain energy. nih.govresearchgate.net A variety of transition metals, including nickel, cobalt, and rhodium, have been successfully employed to catalyze these transformations. beilstein-journals.orgnih.gov

For instance, nickel-catalyzed ring-opening/cyclization cascades of heterobicyclic alkenes with various coupling partners have been developed. beilstein-journals.orgresearchgate.net One such example involves the reaction of heterobicyclic alkenes with alkyl propiolates to synthesize coumarin derivatives. nih.gov Another notable application is the photoredox/nickel dual-catalyzed coupling of 4-alkyl-1,4-dihydropyridines with heterobicyclic alkenes. nih.govresearchgate.net

Cobalt has also been utilized in domino reactions, such as the [3+2] annulation/ring-opening/dehydration of oxabicyclic alkenes with arenes for the synthesis of benzo[b]fluorenones. beilstein-journals.orgresearchgate.net Rhodium catalysts have been employed in the cyclization of bicyclic alkenes with arylboronate esters to produce functionalized indanes. nih.gov

The regioselectivity of these domino reactions can be influenced by substituents on the bicyclic alkene. In cases of unsymmetrically substituted bridgehead positions, the reaction often proceeds with high regioselectivity. beilstein-journals.org

Below is a table summarizing selected examples of transition-metal-catalyzed domino reactions of strained bicyclic alkenes:

CatalystBicyclic Alkene TypeCoupling Partner(s)Product Type
NickelHeterobicyclic AlkenesAlkyl PropiolatesCoumarin Derivatives
NickelHeterobicyclic Alkenes4-Alkyl-1,4-dihydropyridines-
CobaltOxabicyclic AlkenesArenesBenzo[b]fluorenones
RhodiumBicyclic AlkenesArylboronate EstersFunctionalized Indanes

Stereochemical Control in Catalytic Reactions of Strained Bicyclics

The rigid and stereochemically well-defined structure of bicyclic alkenes presents two distinct diastereotopic faces: the exo and endo faces. nih.gov The exo face is generally less sterically hindered, leading to preferential coordination of metal catalysts from this side. nih.gov This inherent facial selectivity plays a crucial role in controlling the stereochemical outcome of catalytic reactions.

While exo-selectivity is common, endo-coordination can occur, particularly with norbornadiene derivatives, which can lead to different stereochemical products. nih.gov The choice of metal catalyst and ligands can significantly influence the stereocontrol of the reaction. For example, the use of chiral ligands can induce enantioselectivity in these transformations. acs.org

A cobalt-catalyzed enantioselective hydroalkylation of bicyclo[2.2.1]alkenes has been developed that proceeds in a ring-retentive manner, allowing for the creation of tertiary carbon stereocenters within the bicyclic framework. acs.org In this reaction, the hydrometalation of the alkene is the selectivity-determining step, with noncovalent interactions playing a key role in stereochemical induction. acs.org The absolute stereochemistry of the product is directly correlated to the configuration of the chiral ligand used. acs.org

The development of functionalization strategies for this compound derivatives continues to be an active area of research, with a focus on achieving precise stereochemical control to access valuable intermediates for complex molecule synthesis. smolecule.com

Strain-Promoted Reactions and Chemoselectivity

The high ring strain of this compound, estimated to be around 65-68 kcal/mol, is a key driver of its reactivity. smolecule.com This stored energy can be released in chemical transformations, making strain-promoted reactions a powerful strategy for its functionalization.

Strain-promoted cycloaddition reactions have emerged as valuable metal-free methods in organic chemistry due to their rapid kinetics and high yields. acs.org While the specific application of many named strain-promoted reactions to this compound is not extensively detailed in the provided context, the general principles of strain release driving reactivity are highly relevant.

The reactivity of strained bicyclic systems is not solely dictated by the magnitude of strain energy release. Delocalization effects also play a crucial role in determining reaction barriers. acs.org For instance, in radical addition reactions, bicyclo[1.1.0]butane is significantly more reactive than bicyclo[2.1.0]pentane, a trend that cannot be explained by strain release energies alone. acs.org This highlights the interplay of steric and electronic factors in governing the chemoselectivity of reactions involving these strained molecules.

The chemoselectivity of reactions with bicyclo[2.1.0]pentane derivatives can be observed in various transformations. For example, radical-mediated reactions can exhibit different pathways. Trichloromethyl, t-butoxyl, and succinimidyl radicals tend to abstract hydrogen from the C4 ring, leading to rearrangement. rsc.org In contrast, bromine and chlorine atoms primarily attack the bridgehead carbon atoms in an SH2 reaction, causing fission of the central C(1)–C(4) bond. rsc.org

Computational Mechanistic Elucidation of this compound Reactivity

Computational chemistry has proven to be an invaluable tool for understanding the complex reaction mechanisms of this compound and related strained molecules. smolecule.com Methods such as CASPT2–g3 and CASSCF electronic structure calculations have been employed to investigate the thermal reactions of bicyclo[2.1.0]pentane. rsc.org These studies have shed light on competing reaction pathways, including isomerization to cyclopentene (B43876) and 1,4-pentadiene (B1346968), as well as cycloaddition reactions. rsc.org

A distortion/interaction analysis has been used to study the cycloaddition reactions of strained cyclic alkenes with ortho-quinones. acs.org This computational approach reveals that the distortion energy required to reach the transition state is a significant factor in determining the reaction barrier. acs.org For cyclopropene, the activation enthalpy for cycloaddition is significantly lower than for less strained cycloalkenes like cyclobutene (B1205218) and cyclopentene, which is consistent with the concept of strain-release facilitating the reaction. acs.org

The following table presents computed activation enthalpies for the cycloaddition of various strained alkenes with an ortho-quinone, illustrating the impact of ring strain on reactivity:

Strained AlkeneActivation Enthalpy (kcal/mol)
Cyclopropene4.5
Cyclobutene11.2
Cyclopentene16.1
Cyclohexene19.4
Norbornene10.3

Data from a quantum chemical study of cycloaddition reactions. acs.org

Computational studies have also been instrumental in rationalizing the differing reactivities of various strained bicyclic compounds that cannot be explained by strain release energy alone. acs.orgchemrxiv.org A model based on delocalization, specifically the number of three-membered rings fused to the breaking bond, has been proposed to predict reactivity. chemrxiv.org This model successfully explains why [1.1.1]propellane and bicyclo[1.1.0]butane are more reactive in certain radical additions than bicyclo[2.1.0]pentane. acs.orgchemrxiv.org

Theoretical and Computational Chemistry of Bicyclo 2.1.0 Pent 1 4 Ene

Electronic Structure and Bonding in Bicyclo[2.1.0]pent-1(4)-ene

The presence of a severely distorted π-bond within a rigid, strained framework necessitates the use of sophisticated computational techniques to accurately describe the electronic structure and bonding of this compound.

High-level ab initio methods are employed to provide a detailed understanding of the molecule's electronic nature. Advanced computational methods, including Complete Active Space Self-Consistent Field (CASSCF) and CASPT2, have been utilized to analyze the electronic properties and reactivity patterns of bicyclo[2.1.0]pentane derivatives. smolecule.comnih.gov These multireference methods are particularly well-suited for systems with complex electronic structures, such as molecules with strained or unusual bonding.

Furthermore, coupled-cluster methods like CCSD(T) have been applied to study bicyclic and related strained olefins. acs.orgresearchgate.netacs.org For this compound, ab initio/GIAO-CCSD(T) level calculations have been used to compute NMR chemical shifts. acs.orgresearchgate.net The calculated ¹³C NMR chemical shift for the olefinic carbons was an exceptionally high 212.4 ppm, which is indicative of the unique electronic environment caused by the extreme strain and pyramidalization at the bridgehead carbons. acs.orgresearchgate.netacs.org

Density Functional Theory (DFT) is a widely used computational tool for investigating the properties of molecules like this compound. DFT computations are instrumental in analyzing the geometries of anti-Bredt olefins (ABOs), confirming the presence of significant twisting and pyramidalization of the atoms involved in the double bond. spectroscopyonline.com This geometric distortion is a direct consequence of the strain inherent in the bicyclic system and is crucial to understanding the molecule's reactivity. spectroscopyonline.com

Natural Bond Order (NBO) analysis, often performed in conjunction with DFT calculations, can provide insights into orbital interactions. mdpi.com For strained bicyclic systems, NBO calculations can reveal the degree of delocalization and the nature of the orbitals involved in bonding, helping to quantify the electronic consequences of geometric strain. mdpi.com

Quantitative Analysis of Ring Strain Energy and Stability of this compound

The defining feature of this compound is its exceptionally high ring strain, which dictates its stability and chemical behavior.

The strain energy of this compound is among the highest for known hydrocarbons. Theoretical calculations provide a quantitative measure of this instability. A method using computational group equivalents has been used to determine its strain energy at several high levels of electronic structure theory. swarthmore.edu The results consistently place the strain energy at approximately 119 kcal/mol, highlighting its extreme instability. swarthmore.edu Another calculation reports a strain energy of 126 kcal/mol. thieme-connect.de The significant energy stored in its strained framework is a primary driver for its reactivity. smolecule.com

Table 1: Calculated Strain Energies for this compound Data sourced from a 2020 study on hydrocarbon strain energies. swarthmore.edu

Computational MethodStrain Energy (kcal/mol)
W1BD119.2
G-4118.5
CBS-APNO118.9
CBS-QB3118.9

This compound is a quintessential example of an "anti-Bredt" olefin. Bredt's rule states that a double bond cannot be placed at the bridgehead of a small bicyclic system because it would introduce excessive angle strain and poor p-orbital overlap. nih.govsemanticscholar.org In this compound, the formation of a double bond at the bridgehead forces a severe distortion of the π-bond. nih.gov

This geometric distortion involves both twisting and pyramidalization of the sp²-hybridized bridgehead carbons. spectroscopyonline.commdpi.com The p-orbitals that would normally be parallel to form a stable π-bond are twisted out of alignment, weakening the bond significantly. mdpi.com This poor orbital overlap is a major contributor to the molecule's high strain energy and heightened reactivity. spectroscopyonline.com

Assessment of Aromaticity and Antiaromaticity in this compound

The electronic nature of this compound is also characterized by its antiaromatic properties. smolecule.com Antiaromaticity is a concept applied to cyclic, planar, conjugated systems with 4n π-electrons, which leads to significant destabilization. masterorganicchemistry.com

While the rigid bicyclic framework prevents the molecule from being perfectly planar, the π-system exhibits strong antiaromatic character. smolecule.com Computational methods are crucial for assessing this property. One common technique is the calculation of Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring system. rsc.orgacs.org A large positive NICS value is indicative of an antiaromatic system. The destabilization from antiaromaticity, combined with the immense ring strain, makes this compound a molecule of significant theoretical interest.

Magnetic Criteria for Aromaticity (e.g., NICS Calculations)

The concept of aromaticity is deeply connected to the response of a molecule to an external magnetic field. Aromatic compounds sustain a diatropic ring current, leading to negative Nucleus-Independent Chemical Shift (NICS) values, which indicate magnetic shielding. Conversely, antiaromatic compounds exhibit a paratropic ring current, resulting in positive NICS values and magnetic deshielding.

Relationship between Electronic Structure and Antiaromatic Destabilization

The significant destabilization of this compound is a direct consequence of both its electronic structure and its severe ring strain. The molecule's framework contains a cyclobutene-like π-system. According to Hückel's rule, a planar, cyclic, conjugated system with 4n π-electrons is antiaromatic. The π-system of this compound contains four electrons, fitting the 4n rule for n=1 and thus imparting antiaromatic character. smolecule.com This electronic configuration leads to destabilization compared to an open-chain analogue.

This inherent electronic destabilization is compounded by immense ring strain. The fusion of a cyclopropane (B1198618) and a cyclobutene (B1205218) ring forces highly distorted bond angles. The related isomer, bicyclo[2.1.0]pent-2-ene, has been described as a "homo[4n]annulene" subject to significant electronic destabilization. nist.gov The high reactivity of these molecules is driven by the release of this combined strain and antiaromatic character upon reaction. smolecule.com For example, the hydrogenation of bicyclo[2.1.0]pentane (the saturated analogue) to cyclopentane (B165970) is highly exothermic, releasing approximately 235 kJ/mol, which reflects the substantial strain energy of the bicyclic core. nist.gov

Computational Prediction of Spectroscopic Features and Properties

Vibrational Frequencies and Infrared/Raman Spectra Simulation

Computational chemistry provides powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov These methods typically involve geometry optimization followed by the calculation of the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) to determine the vibrational frequencies and normal modes. The intensities of IR and Raman bands are calculated from the derivatives of the molecular dipole moment and polarizability, respectively. nih.gov

Despite the availability of these well-established methods, a computational study reporting the simulated vibrational frequencies or the theoretical IR and Raman spectra for this compound could not be found in the surveyed literature. Such a simulation would be valuable for identifying the molecule's characteristic vibrational modes, particularly those associated with the strained bridgehead double bond and the fused ring system.

NMR Chemical Shift and Hyperfine Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation, and computational methods can predict NMR parameters with high accuracy.

NMR Chemical Shift Calculations For this compound, ab initio calculations have been performed to predict the ¹³C NMR chemical shift of its highly strained olefinic carbons. Using the GIAO-CCSD(T)/qzp/tzp//MP2/cc-pVTZ level of theory, the chemical shift for these carbons was computed to be an exceptionally deshielded value. researchgate.net This deshielding is indicative of the severe strain and unusual electronic environment of the bridgehead double bond.

CompoundCarbon AtomComputational MethodCalculated ¹³C Chemical Shift (ppm)
This compoundOlefinic (C1/C4)GIAO-CCSD(T)/qzp/tzp//MP2/cc-pVTZ212.4 researchgate.net

Hyperfine Coupling Constant Calculations Hyperfine coupling constants are a key parameter measured in Electron Spin Resonance (ESR) spectroscopy of radical species. While no calculations for the radical ion of this compound were found, detailed density functional theory (DFT) studies have been conducted on the radical cation of the closely related saturated compound, bicyclo[2.1.0]pentane (also known as housane).

These studies calculated ¹H hyperfine coupling constants to investigate the role of hyperconjugation in the reactivity of the housane radical cation. It was found that the endo β-hydrogen on the methylene (B1212753) bridge exhibits the largest hyperconjugative interaction, which selectively weakens the endo C-H bond and facilitates a preferred 1,2-shift rearrangement. This demonstrates how computational analysis of hyperfine couplings can provide deep mechanistic insight into the behavior of strained radical species.

Advanced Spectroscopic Characterization and Structural Analysis of Bicyclo 2.1.0 Pent 1 4 Ene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[2.1.0]pentane derivatives, providing detailed information about the connectivity, conformation, and stereochemistry of these molecules.

One-dimensional and multi-dimensional NMR techniques, including ¹H and ¹³C NMR, are fundamental in establishing the structural framework of bicyclo[2.1.0]pentane derivatives. The chemical shifts, coupling constants, and correlation signals observed in these spectra offer a wealth of information.

In the ¹H NMR spectrum, the protons of the bicyclo[2.1.0]pentane core exhibit characteristic chemical shifts that are influenced by the ring strain and the substituents present. For instance, bridgehead protons often show distinct signals compared to the methylene (B1212753) bridge protons. The coupling constants (J-values) between adjacent protons are particularly informative for determining dihedral angles and, consequently, the conformation of the five-membered ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The strained nature of the bicyclo[2.1.0]pentane system significantly influences the ¹³C chemical shifts, with the bridgehead carbons and the carbons of the fused cyclopropane (B1198618) and cyclobutane (B1203170) rings appearing at characteristic positions. The analysis of both ¹H and ¹³C NMR spectra is often essential for the unambiguous assignment of all atoms in the molecule. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Bicyclo[2.1.0]pentane Derivative (Note: This is a representative table based on typical values found in the literature. Actual values will vary with substitution.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key ¹H-¹H Couplings (Hz)
H-1/H-4 (Bridgehead)2.0 - 2.535 - 45J1,5, J1,2
H-2/H-3 (Cyclobutane)1.5 - 2.025 - 35J2,3, J1,2
H-5 (Cyclopropane)0.5 - 1.515 - 25J1,5, J5,5'

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that relies on the transfer of nuclear spin polarization between nuclei that are close in space, typically within 5 Å. wikipedia.org This through-space correlation is invaluable for determining the stereochemistry of bicyclo[2.1.0]pentane derivatives, particularly for differentiating between cis and trans isomers or exo and endo substituents. wikipedia.orgcdnsciencepub.com

In a typical NOE experiment, such as a 2D NOESY (Nuclear Overhauser Effect Spectroscopy), irradiation of a specific proton signal will lead to an enhancement of the signals of other protons that are in close spatial proximity. wikipedia.org For example, in the analysis of photocycloaddition products of 1,2,3-triphenylcyclopropene (B100754) with fumaronitrile (B1194792) and maleonitrile, NOE studies were crucial for assigning the stereochemistry of the resulting bicyclo[2.1.0]pentane adducts. researchgate.netcdnsciencepub.com An observed NOE enhancement between a proton on the cyclobutane ring and a substituent on the cyclopropane ring can definitively establish their relative orientation.

For instance, a study reported the use of NOE to distinguish between two isomers. An 18% enhancement in the signal intensity of a proton on carbon-5 (Ha) was observed when the protons on carbons 2 and 3 (Hb and Hc) were irradiated, confirming an exo configuration for the substituents. cdnsciencepub.com In another isomeric pair, the proximity of two specific protons in one isomer was confirmed by a 4% NOE enhancement, allowing for its structural assignment. cdnsciencepub.com

Mass Spectrometry for Gas-Phase Ion Chemistry and Fragmentation Studies

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of bicyclo[2.1.0]pentane derivatives. Furthermore, it provides significant insight into the structure and stability of these molecules through the analysis of their fragmentation patterns in the gas phase. wikipedia.org Gas-phase ion chemistry studies the reactions and properties of ions in a solvent-free environment, which can reveal intrinsic molecular properties. wikipedia.orgdntb.gov.uaufl.edu

Upon ionization, typically by electron impact (EI), the bicyclo[2.1.0]pentane molecule forms a molecular ion (M⁺·). Due to the inherent ring strain, this molecular ion is often energetically unstable and undergoes characteristic fragmentation to produce a series of daughter ions. The study of these fragmentation pathways helps to confirm the bicyclic structure.

The NIST Chemistry WebBook provides mass spectral data for the parent bicyclo[2.1.0]pentane. nist.govnist.gov The fragmentation of related cyclic systems, like cyclopentane (B165970), often involves the loss of small neutral molecules such as ethene (C₂H₄), leading to characteristic fragment ions. docbrown.info For bicyclic systems, fragmentation can be initiated by the cleavage of the strained bonds. A common fragmentation pathway for spiro[2.2]pentane, a related strained compound, involves the loss of a methyl radical ([M–CH₃]⁺) or ethylene (B1197577) ([M–C₂H₄]⁺·). aip.org For 1,4-dimethylbicyclo[2.1.0]pentane, the NIST mass spectrum shows prominent peaks that can be analyzed to deduce its fragmentation pattern. nih.gov

Table 2: Common Fragment Ions in the Mass Spectrum of Simple Bicyclo[2.1.0]pentane Systems

m/z ValuePossible Ion StructureLikely Neutral Loss
M⁺·Molecular Ion-
M-1[M-H]⁺
M-15[M-CH₃]⁺CH₃· (from substituted derivatives)
M-28[M-C₂H₄]⁺·C₂H₄ (Ethene)

X-ray Diffraction Analysis of Crystalline Bicyclo[2.1.0]pentane Derivatives

While NMR and MS provide data on molecules in solution and the gas phase, X-ray diffraction analysis offers definitive, high-resolution information about the three-dimensional structure of molecules in the solid, crystalline state. This technique is particularly powerful for unambiguously determining bond lengths, bond angles, and the precise stereochemical arrangement of atoms in bicyclo[2.1.0]pentane derivatives.

X-ray diffraction studies on cis- and trans-1,3-disubstituted bicyclo[2.1.0]pentanes (housanes) have shown them to be flattened analogs of corresponding cyclopentane derivatives, with a fixed envelope conformation of the five-membered ring. enamine.netsemanticscholar.orgresearchgate.net This fixed conformation is a direct result of the fused cyclopropane ring, which locks the structure and prevents the conformational flexibility seen in simple cyclopentanes.

The crystal structure of newly synthesized derivatives, such as the highly strained N-tosyl spiro[azetidine-3,2′-bicyclo[2.1.0]pentane], has been confirmed by X-ray crystallographic analysis. acs.org Similarly, the structure of the major diastereomer formed in a sequential [2+1] and [2+2] cycloaddition reaction was unequivocally identified as having an anti ester at the bridgehead position and an endo ester from the acrylate (B77674) component, thanks to X-ray crystallography. acs.org

Table 3: Representative Bond Lengths and Angles from X-ray Diffraction of a Bicyclo[2.1.0]pentane Core (Note: These are typical values and can vary based on substitution and crystal packing forces.)

ParameterTypical ValueDescription
C1-C4 Bond Length~1.50 - 1.55 ÅCentral "fused" bond
C1-C2 Bond Length~1.52 - 1.57 ÅCyclobutane ring bond
C1-C5 Bond Length~1.48 - 1.53 ÅCyclopropane ring bond
C1-C4-C3 Angle~90 - 95°Angle within the cyclobutane portion
Dihedral AngleVariesDefines the "pucker" of the cyclobutane ring

Q & A

Q. How can insights from this compound chemistry inform materials science?

  • Methodological Answer : Strain energy quantification (via calorimetry or computational models) can predict applications in polymer toughening or drug delivery systems. For example, comparing ring-opening enthalpies with bicyclo[1.1.0]butanes may reveal design principles for stress-responsive materials .

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